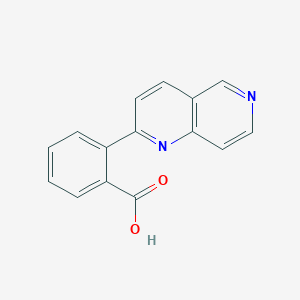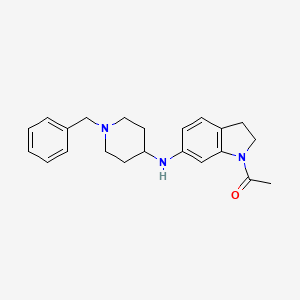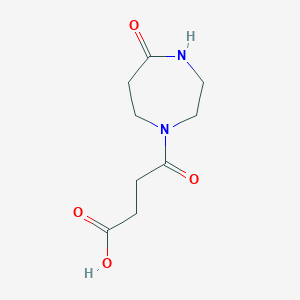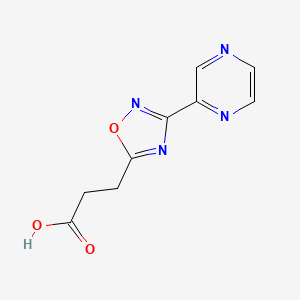
(R)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the exact synthesis of (R)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is not detailed in the provided papers, similar synthetic strategies may be employed as seen in the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid. This synthesis involves a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination, followed by a selective monodechlorination and coupling of two building blocks . Such methodologies could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of (R)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride would consist of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a 2-fluorobenzyl group and a carboxylic acid moiety. The stereochemistry at the chiral center is specified as (R), which would influence the compound's interactions with biological targets. The fluorine atom on the benzyl group could affect the compound's lipophilicity and electronic properties, potentially enhancing its binding affinity to certain receptors or enzymes.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
- N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline : Demonstrated in crystallography studies, this compound, which is structurally similar to (R)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, forms a specific conformation and participates in molecular interactions, including O—H⋯O, C—H⋯O, and C—H⋯F interactions, contributing to the formation of two-dimensional molecular layers (Rajalakshmi et al., 2013).
Synthesis and Characterization
- Tri(o-fluorobenzyl)tin Ester Synthesis : Involves the reaction of tri(o-fluorobenzyl)tin chloride with sodium of heteroaromatic carboxylic acid, leading to complexes that have been characterized by elemental analyses, IR, and 1H NMR spectroscopy. Such synthetic routes and characterizations are relevant for compounds like (R)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (Yin et al., 2004).
Stereospecific Recognition and Binding
- Stereospecific Recognition in Plasma Proteins : Studies on structurally similar compounds, like AS-3201, show how stereochemistry influences binding to plasma proteins, which is crucial for understanding the pharmacokinetics and interactions of similar compounds in biological systems (Kurono et al., 2006).
Antiviral and Antibacterial Applications
- Enantioselective Synthesis of Antiinfluenza Compound A-315675 : This compound's synthesis involves a pyrrolidine core, similar to the core structure in (R)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, highlighting its potential use in developing antiviral medications (DeGoey et al., 2002).
Prodrug Development and Pharmacodynamics
- Biotransformation of Prasugrel : Involves the conversion of prasugrel to its active metabolite, demonstrating the role of carboxylesterases in drug metabolism, which is relevant for understanding the metabolic pathways of similar compounds (Williams et al., 2008).
Propiedades
IUPAC Name |
(2R)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12;/h1-2,4-5,14H,3,6-8H2,(H,15,16);1H/t12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZTWNHRSHWUGF-UTONKHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2F)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=CC=C2F)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375940 |
Source


|
| Record name | 2-[(2-Fluorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049740-12-6 |
Source


|
| Record name | 2-[(2-Fluorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B1302832.png)
![5-Isopropyl-5,6-dihydro-4h-pyrrolo[1,2-a]-[1,4]benzodiazepine-4-carboxylic acid](/img/structure/B1302835.png)


![4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine](/img/structure/B1302840.png)



